molecular formula C10H8N2O3 B3248488 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 187231-23-8

7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3248488
CAS No.: 187231-23-8
M. Wt: 204.18 g/mol
InChI Key: SWAGTDARRHKMIZ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound belonging to the class of cinnoline derivatives Cinnolines are heterocyclic aromatic organic compounds characterized by a fused benzene and pyridine ring This compound, in particular, has a methyl group at the 7th position and a carboxylic acid group at the 3rd position of the cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzaldehyde derivatives with diketones under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

  • Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives.

  • Substitution: : The methyl group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:
  • Oxidation: : Carboxylic acids, esters, and amides.

  • Reduction: : Amines and alcohols.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has found applications in various scientific research fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

7-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is structurally similar to other cinnoline derivatives, such as 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. its unique substitution pattern at the 7th position and the presence of the carboxylic acid group contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

  • 7-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Properties

IUPAC Name

7-methyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-3-6-7(4-5)11-12-8(9(6)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAGTDARRHKMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253779
Record name 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187231-23-8
Record name 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187231-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-methyl-3-cinnolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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